4-(3-chlorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-(3-chlorophenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can be achieved through a one-pot multicomponent reaction. This method involves the reaction of 2-chloroquinoline-3-carbaldehyde, 3-chlorobenzaldehyde, and dimedone in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including Michael addition, intramolecular cyclization, and condensation, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of green chemistry principles, such as low transition temperature mixtures and recyclable solvents, can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Substitution: The presence of the 3-chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(3-chlorophenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-b]quinoline: Similar in structure but lacks the pyrazole ring.
Benzo[h]pyrano[2,3-b]quinoline: Contains a benzo ring fused to the pyranoquinoline core.
Chromeno[4,3-b]pyrano[6,5-b’]quinoline: Features a chromene ring fused to the pyranoquinoline core.
Uniqueness
4-(3-chlorophenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to the presence of the pyrazole ring fused to the quinoline moiety, along with the 3-chlorophenyl group and two methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18ClN3O2 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-7,7-dimethyl-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C18H18ClN3O2/c1-18(2)7-11-14(12(23)8-18)13(9-4-3-5-10(19)6-9)15-16(20-11)21-22-17(15)24/h3-6,13H,7-8H2,1-2H3,(H3,20,21,22,24) |
InChI Key |
LKQIJRJDFQBVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC(=CC=C4)Cl)C(=O)C1)C |
Origin of Product |
United States |
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